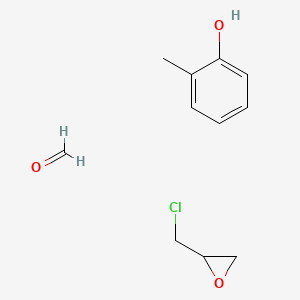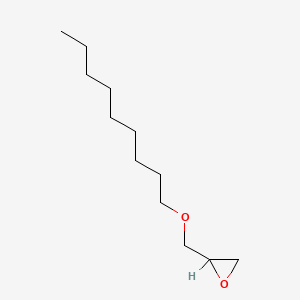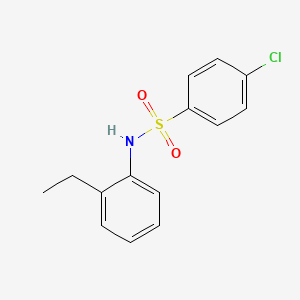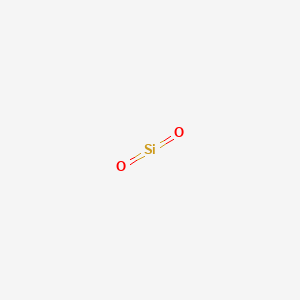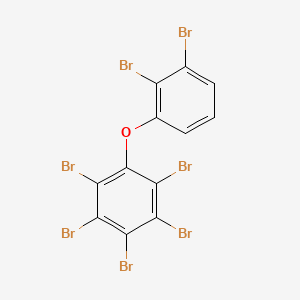
Cadmium sulfide
Übersicht
Beschreibung
Cadmium sulfide is an inorganic compound with the chemical formula CdS. It is a yellow-orange to brown solid that occurs naturally in two different crystal structures: greenockite and hawleyite. This compound is a direct band gap semiconductor with a band gap of 2.42 eV at room temperature, making it valuable in various optoelectronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium sulfide can be synthesized through various methods, including chemical precipitation, solvothermal synthesis, and mechanochemical approaches. One common method involves the reaction of cadmium salts (such as cadmium acetate) with a sulfur source (such as sodium sulfide) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of this compound nanoparticles .
Industrial Production Methods: In industrial settings, this compound is often produced by treating cadmium solutions with soluble sulfides. This process results in the precipitation of this compound, which is then collected, washed, and dried. The resulting product is used in various applications, including pigments and optoelectronic devices .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium sulfide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium sulfate (CdSO₄) when exposed to strong oxidizing agents.
Reduction: this compound can be reduced to elemental cadmium and hydrogen sulfide (H₂S) under reducing conditions.
Substitution: this compound can undergo substitution reactions with other metal ions, leading to the formation of mixed metal sulfides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Metal salts such as zinc sulfate (ZnSO₄) or copper sulfate (CuSO₄) can be used for substitution reactions.
Major Products:
Oxidation: Cadmium sulfate (CdSO₄)
Reduction: Elemental cadmium (Cd) and hydrogen sulfide (H₂S)
Substitution: Mixed metal sulfides (e.g., zinc sulfide (ZnS), copper sulfide (CuS))
Wissenschaftliche Forschungsanwendungen
Cadmium sulfide has a wide range of scientific research applications, including:
Optoelectronics: Used in the fabrication of photoresistors, photovoltaic cells, and light-emitting diodes due to its semiconducting properties.
Biomedical Applications: this compound nanoparticles are employed in bioimaging, biosensing, and as antibacterial and anticancer agents.
Catalysis: this compound is used as a photocatalyst for hydrogen production and carbon dioxide reduction.
Wirkmechanismus
Cadmium sulfide exerts its effects primarily through its semiconducting properties. As a direct band gap semiconductor, this compound can absorb and emit light, making it useful in optoelectronic devices. In biomedical applications, this compound nanoparticles interact with biological molecules, leading to effects such as fluorescence for bioimaging and cytotoxicity for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Cadmium sulfide can be compared with other similar compounds, such as zinc sulfide (ZnS) and cadmium selenide (CdSe):
Zinc Sulfide (ZnS): Zinc sulfide is also a direct band gap semiconductor but has a wider band gap (3.54 eV) compared to this compound. It is used in similar applications, such as optoelectronics and pigments.
Cadmium Selenide (CdSe): Cadmium selenide has a narrower band gap (1.74 eV) compared to this compound, making it suitable for applications requiring lower energy absorption, such as infrared detectors and solar cells.
Uniqueness of this compound: this compound’s unique combination of a moderate band gap, good thermal stability, and versatility in various applications makes it a valuable material in both scientific research and industrial applications .
Eigenschaften
IUPAC Name |
sulfanylidenecadmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOBVZJTOIVNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdS | |
| Record name | CADMIUM SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | cadmium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown solid; Forms a colloid in hot water; [Hawley] Light yellow or orange solid; [Merck Index] Yellow odorless pieces; [MSDSonline], LIGHT YELLOW OR ORANGE CRYSTALS OR YELLOW-TO-BROWN POWDER. | |
| Record name | Cadmium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4134 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CADMIUM SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
The log K(sp) (log solubility product constant) is 5.73, Soluble in acid, Soluble in concentrated or warm dilute mineral acids with evolution of H2S; readily decomposes or dissolved by moderately dilute HNO3., Forms a colloid in hot water, Solutions of cadmium salts and H2S or Na2S yield a yellow precipitate in excess of Na2S, For more Solubility (Complete) data for CADMIUM SULFIDE (6 total), please visit the HSDB record page., Solubility in water: none | |
| Record name | CADMIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CADMIUM SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Cubic structure: 4.50 g/cu cm; hexagonal structure: 4.82 g/cu cm, Density: 4.826 g/cu cm, 4.8 g/cm³ | |
| Record name | CADMIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CADMIUM SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
/The objective of this study was/ to fully understand the cytotoxicity of after-degradation /quantum dots/ (QDs)...Biomimetic method was proposed to synthesize cadmium sulfide (CdS) QDs. Thereafter MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay was conducted to evaluate their cytotoxicity. ...toxicity mechanism /was studied using/ intracellular reactive oxygen species (ROS) measurement with /dichlorodihydrofluorescein diacetate/ DCFH-DA, glutathione (GSH) measurement with /5,5'-dithio-bis(2-nitrobenzoic acid); Ellman reagent/ DTNB, and cellular cadmium assay using atomic absorption spectrometer. Microsized CdS were simultaneously tested as a comparison. MTT assay results indicated that CdS QDs are more toxic than microsized CdS especially at concentrations below 40 ug/mL. While microsized CdS did not trigger ROS elevation, CdS QDs increase ROS by 20-30% over control levels. However, they both deplete cellular GSH significantly at the medium concentration of 20 ug/mL. In the presence of /N-acetyl cysteine/ NAC, cells are partially protected from CdS QDs, but not from microsized particles. Additionally, nearly 20% of cadmium was released from CdS nanoparticles within 24 hr, which also accounts for QDs' toxicity. Intracellular ROS production, GSH depletion, and cadmium ions (Cd(2+)) release are possible mechanisms for CdS QDs' cytotoxicity. .../It is/ also suggested that with QD concentration increasing, the principal toxicity mechanism changes from intracellular oxidative stress to Cd(2+) release. | |
| Record name | CADMIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-orange hexagonal crystals, Light-yellow or orange-colored cubic or hexagonal crystals., Yellow or brown powder, Dimorphic, existing in the sphalerite (cubic) and wurtzite (hexagonal) crystal structures. | |
CAS No. |
1306-23-6, 68859-25-6 | |
| Record name | Cadmium sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfide (CdS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Pigment Yellow 37 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CADMIUM SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
approximately 1480 °C | |
| Record name | CADMIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


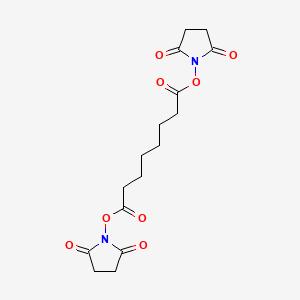
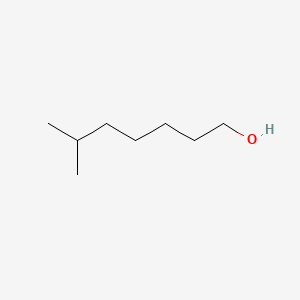
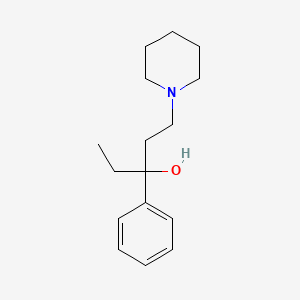
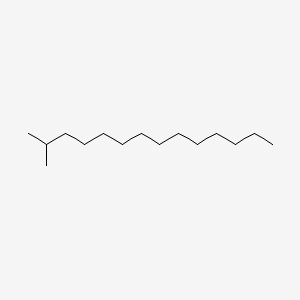

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)
